Cas no 6456-74-2 (tert-Butyl 2-aminoacetate)

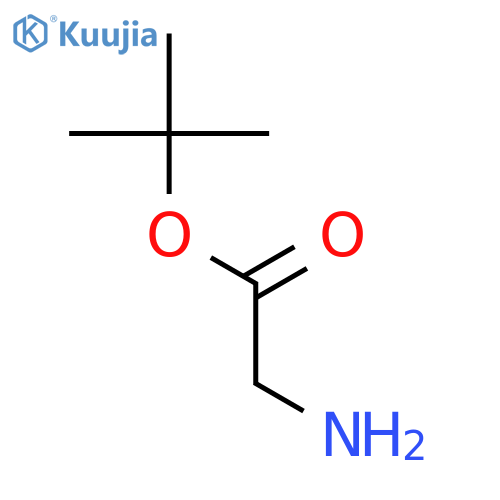

tert-Butyl 2-aminoacetate structure

商品名:tert-Butyl 2-aminoacetate

tert-Butyl 2-aminoacetate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-aminoacetate

- tert-Butyl glycinate~H-Gly-OtBu

- Glycine tert-butyl ester

- GLYCINETERTBUTYLESTERHCL

- Glycin-tert-butyl ester

- tert-Butyl glycinate

- glycine-t-butyl ester

- H-Gly-OtBu

- FT-0600372

- tert-butyl aminoacetate

- GLYCINE t-BUTYL ESTER

- Glycine tert-Butyl Este

- H-Gly-OBut

- SJMDMGHPMLKLHQ-UHFFFAOYSA-N

- SCHEMBL44143

- glycine tert.-butyl ester

- glycine-tert-butylester

- Aminoacetic acid t-butyl ester

- glycine tert-butylester

- DL-Glycine tert-butyl ester

- BCP26160

- DTXSID60214823

- glycine-t-butylester

- glycine 1,1-dimethylethyl ester

- glycine-tert-butyl ester

- HY-W007408

- AKOS009157087

- SY022366

- [(tert-Butoxycarbonyl)methyl]amine

- glycine-ter-butyl ester

- CS-W007408

- 1,1-Dimethylethyl glycinate

- Amino-acetic acid tert-butyl ester

- MFCD00038194

- EN300-84157

- AM62773

- t-butyl 2-aminoacetate

- DS-17573

- 6456-74-2

- tert-Butyl2-aminoacetate

- Aminoacetic acid tert-butyl ester

- glycine tert butyl ester

- 2-amino-acetic acid tert-butyl ester

- glycine t-butylester

- Tert-Butyl 2-aminoacetate;Glycine tert-butyl ester

- Glycine, tert-butyl ester (6CI,7CI,8CI)

- t-Butyl glycinate

- Glycine, 1,1-dimethylethyl ester

- DTXCID90137314

-

- MDL: MFCD00038194

- インチ: 1S/C6H13NO2/c1-6(2,3)9-5(8)4-7/h4,7H2,1-3H3

- InChIKey: SJMDMGHPMLKLHQ-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)CN

- BRN: 2039000

計算された属性

- せいみつぶんしりょう: 131.09500

- どういたいしつりょう: 131.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 52.3A^2

- 疎水性パラメータ計算基準値(XlogP): 0.2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色结晶粉末/无色 透明液体

- 密度みつど: 0.960(lit.)

- ふってん: 145.7℃ at 760 mmHg

- フラッシュポイント: 29-31°C/2mm

- 屈折率: 1.4240

- すいようせい: Miscible with acetone and methanol. Slightly miscible with ehtanol. Immiscible with water.

- PSA: 52.32000

- LogP: 0.98710

- かんど: Air Sensitive

tert-Butyl 2-aminoacetate セキュリティ情報

- 危険カテゴリコード: R 36/38:目と皮膚に刺激性がある。

- セキュリティの説明: S26-S36/37/39

- リスク用語:R36/38

- セキュリティ用語:S26;S36/37/39

tert-Butyl 2-aminoacetate 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

tert-Butyl 2-aminoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM119469-100g |

Glycine tert-Butyl Este |

6456-74-2 | 97% | 100g |

$*** | 2023-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G80520-25g |

tert-Butyl 2-aminoacetate |

6456-74-2 | 25g |

¥258.0 | 2021-09-09 | ||

| eNovation Chemicals LLC | Y1043912-1000g |

tert-butyl glycinate |

6456-74-2 | 95% | 1000g |

$705 | 2023-09-04 | |

| eNovation Chemicals LLC | D402122-1g |

tert-Butyl glycinate |

6456-74-2 | 97% | 1g |

$100 | 2024-06-05 | |

| Enamine | EN300-84157-0.05g |

tert-butyl 2-aminoacetate |

6456-74-2 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-84157-0.25g |

tert-butyl 2-aminoacetate |

6456-74-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| TRC | B810023-100mg |

tert-Butyl 2-Aminoacetate |

6456-74-2 | 100mg |

$ 80.00 | 2022-06-06 | ||

| Chemenu | CM119469-100g |

Glycine tert-Butyl Este |

6456-74-2 | 97% | 100g |

$143 | 2021-06-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021728-1g |

tert-Butyl 2-aminoacetate |

6456-74-2 | 97% | 1g |

¥28 | 2024-05-22 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021728-5g |

tert-Butyl 2-aminoacetate |

6456-74-2 | 97% | 5g |

¥34 | 2024-05-22 |

tert-Butyl 2-aminoacetate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:6456-74-2)甘氨酸叔丁酯

注文番号:LE5485139

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:43

価格 ($):discuss personally

tert-Butyl 2-aminoacetate 関連文献

-

Seunga Woo,Yong-Gyun Kim,Baegeun Lim,Jiin Oh,Yeonji Lee,Hyeri Gwon,Keepyung Nahm RSC Adv. 2018 8 2157

-

Lily Li,María de Guadalupe Jaraquemada-Peláez,Eduardo Aluicio-Sarduy,Xiaozhu Wang,Todd E. Barnhart,Weibo Cai,Valery Radchenko,Paul Schaffer,Jonathan W. Engle,Chris Orvig Dalton Trans. 2020 49 5547

-

Wen-Zhe Wang,Hao-Ran Shen,Jian Liao,Wei Wen,Qi-Xiang Guo Org. Chem. Front. 2022 9 1422

-

Thomas Hjelmgaard,Sophie Faure,Dan Staerk,Claude Taillefumier,John Nielsen Org. Biomol. Chem. 2011 9 6832

-

Lukas Junk,Uli Kazmaier Org. Biomol. Chem. 2016 14 2916

6456-74-2 (tert-Butyl 2-aminoacetate) 関連製品

- 13048-66-3(propan-2-yl 2-aminoacetate)

- 38024-18-9(H-GLY-OTBU ACOH)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:6456-74-2)tert-Butyl glycinate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:6456-74-2)tert-Butyl 2-aminoacetate

清らかである:99%

はかる:500g

価格 ($):269.0